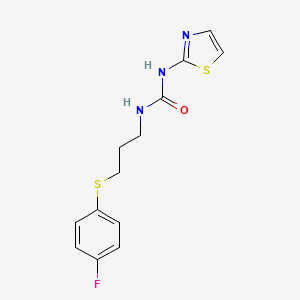
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea, also known as FTU, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
作用機序
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. CK2 is involved in the regulation of many signaling pathways, and its inhibition by 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can have a broad impact on cellular function.
Biochemical and Physiological Effects:
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. It has also been shown to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents. In addition, 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to regulate circadian rhythms, which can have an impact on sleep and other physiological processes.
実験室実験の利点と制限
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Its selectivity also reduces the potential for off-target effects, which can be a concern with other inhibitors. However, 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. It also has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
For research involving 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea include the development of more potent and selective inhibitors, the use of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea in combination with other drugs, and the study of CK2 in other organisms and disease states.
合成法
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can be synthesized using a multi-step procedure involving the reaction of 2-aminothiazole with 4-fluorobenzyl chloride, followed by the reaction of the resulting intermediate with 3-mercaptopropionic acid and the final step of urea formation. The yield of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea synthesis is typically around 50-60%, and the purity can be improved through recrystallization.
科学的研究の応用
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has also been used to study the role of CK2 in DNA repair, as well as its involvement in the regulation of circadian rhythms.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBUHLAIBVXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)

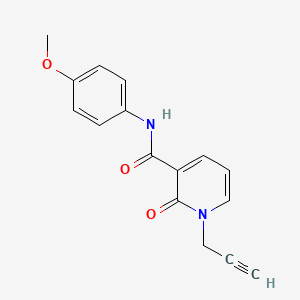

![4-chloro-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2702940.png)
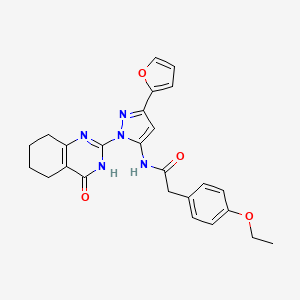
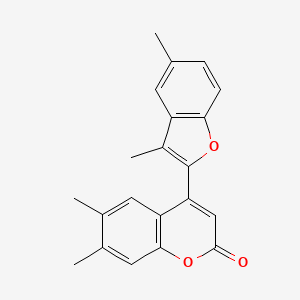
![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)
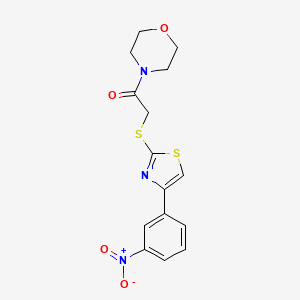
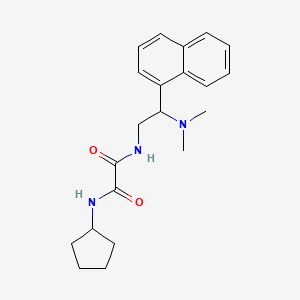
![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)
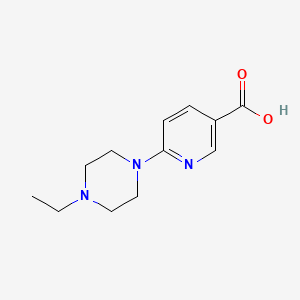
![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)